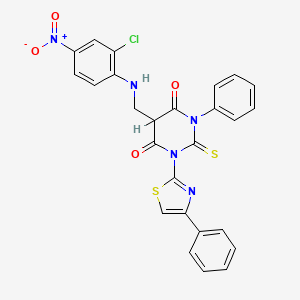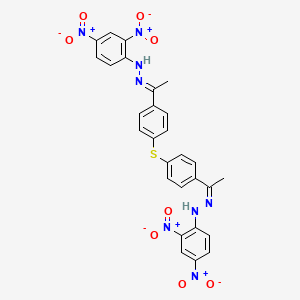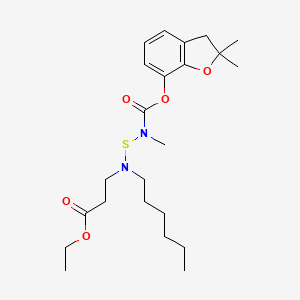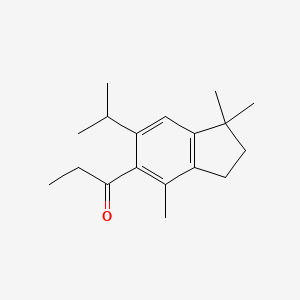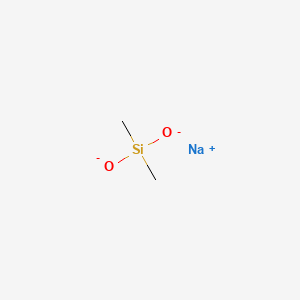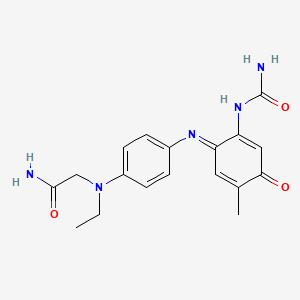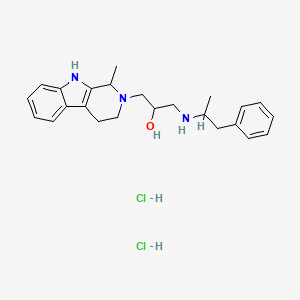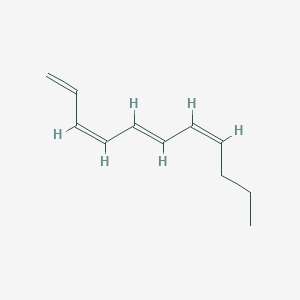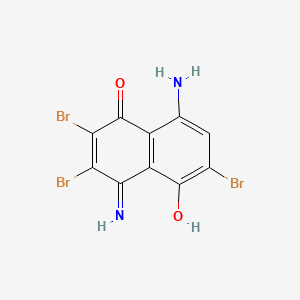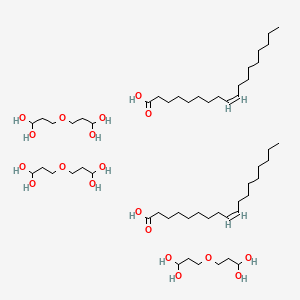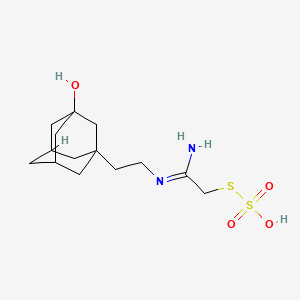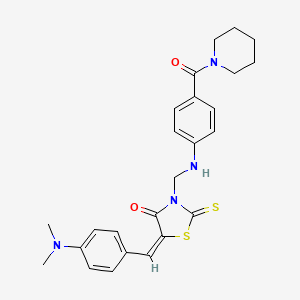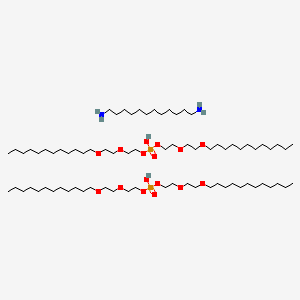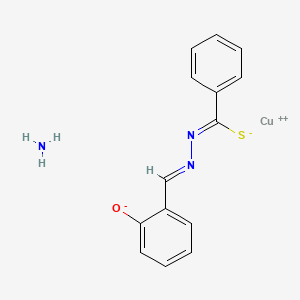
9H-Pyrido(3,4-b)indole, 1,3-dimethyl-7-methoxy-, hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9H-Pyrido(3,4-b)indole, 1,3-dimethyl-7-methoxy-, hydrochloride is a synthetic compound belonging to the class of β-carbolines. These compounds are known for their diverse biological activities and are often found in both natural and synthetic alkaloids . The compound is characterized by its tricyclic structure, which includes an indole ring system fused to a pyridine ring .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Pyrido(3,4-b)indole, 1,3-dimethyl-7-methoxy-, hydrochloride typically involves the installation of the gramine side chain using N,N-dimethylmethylene ammonium chloride in acetic acid, followed by the elimination of the tosyl masking group . This method is commonly used in laboratory settings to produce the compound in small quantities.
Industrial Production Methods
These optimizations may include the use of more efficient catalysts, higher reaction temperatures, and continuous flow reactors to increase yield and reduce production time .
Analyse Chemischer Reaktionen
Types of Reactions
9H-Pyrido(3,4-b)indole, 1,3-dimethyl-7-methoxy-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .
Wissenschaftliche Forschungsanwendungen
9H-Pyrido(3,4-b)indole, 1,3-dimethyl-7-methoxy-, hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 9H-Pyrido(3,4-b)indole, 1,3-dimethyl-7-methoxy-, hydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit enzymes such as indoleamine 2,3-dioxygenase (IDO), which plays a role in immune regulation . The compound’s effects are mediated through its binding to these targets, leading to changes in cellular processes and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Harmine: Another β-carboline with similar biological activities.
Norharmane: A closely related compound with a similar structure but different functional groups.
1,2,3,4-Tetrahydro-9H-pyrido(3,4-b)indole: A reduced form of the compound with different chemical properties.
Uniqueness
9H-Pyrido(3,4-b)indole, 1,3-dimethyl-7-methoxy-, hydrochloride is unique due to its specific functional groups, which confer distinct biological activities and chemical reactivity. Its methoxy and dimethyl groups differentiate it from other β-carbolines, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
102206-97-3 |
|---|---|
Molekularformel |
C14H15ClN2O |
Molekulargewicht |
262.73 g/mol |
IUPAC-Name |
7-methoxy-1,3-dimethyl-9H-pyrido[3,4-b]indole;hydrochloride |
InChI |
InChI=1S/C14H14N2O.ClH/c1-8-6-12-11-5-4-10(17-3)7-13(11)16-14(12)9(2)15-8;/h4-7,16H,1-3H3;1H |
InChI-Schlüssel |
ZAPGLNJHEJYVJH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C(=N1)C)NC3=C2C=CC(=C3)OC.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


